molecular formula C20H27N3O3S B2719645 (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone CAS No. 905768-94-7

(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

Cat. No. B2719645
M. Wt: 389.51
InChI Key: HJSOWEPZXLCQMZ-MRCUWXFGSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, and its role or use in scientific research or industry.



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and yield. The analysis may also discuss the advantages and disadvantages of the synthesis method, and potential improvements.



Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions. Mechanisms of the reactions may also be proposed and analyzed.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be analyzed. These properties can provide insights into the compound’s stability, reactivity, and potential uses.


Scientific Research Applications

Herbicidal Activities

One notable application of compounds related to (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone is in herbicide development. For example, Luo et al. (2008) investigated triazolinone derivatives for their herbicidal activities, identifying them as potential Protox inhibitors, an important target for herbicides. Their research found that certain cyclic imide-type triazolinones displayed significantly better herbicidal activities compared to other types (Luo et al., 2008).

Atropisomerism Studies

Another research focus is atropisomerism in thiazoline derivatives. Roussel et al. (2008) explored atropisomeric iminothiazolines, investigating the influence of hydrogen bonding on the racemization process. Their study provided insights into the stereochemistry of these compounds, which could be relevant for the development of more stable and effective molecules (Roussel et al., 2008).

Antimicrobial and Anticancer Research

Compounds with structural similarities to (Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone have been explored for their antimicrobial and anticancer properties. For instance, Alam et al. (2012) synthesized S-alkylated 1,2,4-triazoles and their Mannich bases, finding significant anti-inflammatory and analgesic activities, alongside notable antimicrobial effects (Alam et al., 2012). Additionally, Tumosienė et al. (2020) studied derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities, finding some derivatives to be more effective than established antioxidants like ascorbic acid (Tumosienė et al., 2020).

Synthesis and Structural Studies

Research on the synthesis and structural properties of related compounds is also prominent. For example, Chai et al. (2017) conducted studies on mononuclear manganese(II) and zinc(II) complexes, providing valuable insights into the structural and spectral characteristics of these compounds (Chai et al., 2017).

Safety And Hazards

The safety and hazards of the compound can be analyzed by studying its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.


Future Directions

Future directions can involve proposing new studies or applications for the compound based on its properties and activities. This can include potential improvements to its synthesis, new reactions it could undergo, or new uses in scientific research or industry.


properties

IUPAC Name

1-[2-(3-methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-15-19(16(2)24)27-20(21-17-6-4-7-18(14-17)25-3)23(15)9-5-8-22-10-12-26-13-11-22/h4,6-7,14H,5,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSOWEPZXLCQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC(=CC=C2)OC)N1CCCN3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-(2-((3-methoxyphenyl)imino)-4-methyl-3-(3-morpholinopropyl)-2,3-dihydrothiazol-5-yl)ethanone

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